

# Spectroscopic Characterization of 2-Aminoethyl Nitrate: A Technical Guide

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## Compound of Interest

Compound Name: Aminoethyl nitrate

Cat. No.: B123977

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This technical guide provides a comprehensive overview of the spectroscopic data for 2-**aminoethyl nitrate** (CAS No. 646-02-6), a nitrate ester with vasodilatory properties. Due to the limited availability of publicly accessible raw experimental data, this document presents predicted spectroscopic information based on the known chemical structure of 2-**aminoethyl nitrate**, supplemented with established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors.

## Chemical Structure and Properties

2-**Aminoethyl nitrate** ( $C_2H_6N_2O_3$ , Molar Mass: 106.08 g/mol) is the nitrate ester of ethanolamine. Its structure contains a primary amino group and a nitrate ester group, which dictate its characteristic spectroscopic features.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-**aminoethyl nitrate**. These predictions are based on established empirical rules and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Data for 2-**Aminoethyl Nitrate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 3.1 - 3.3	Triplet	2H	H <sub>2</sub> N-CH <sub>2</sub> -
~ 4.5 - 4.7	Triplet	2H	-CH <sub>2</sub> -ONO <sub>2</sub>

Predicted in a common deuterated solvent like CDCl<sub>3</sub> or D<sub>2</sub>O. The amino protons (-NH<sub>2</sub>) may appear as a broad singlet or may exchange with D<sub>2</sub>O, rendering them invisible.

Table 2: Predicted <sup>13</sup>C NMR Data for 2-Aminoethyl Nitrate

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 40 - 45	H <sub>2</sub> N-CH <sub>2</sub> -
~ 70 - 75	-CH <sub>2</sub> -ONO <sub>2</sub>

Predicted chemical shifts are relative to a standard reference (e.g., TMS).

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Aminoethyl Nitrate

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
3400 - 3250	Medium, Broad	N-H stretch (primary amine)
2960 - 2850	Medium	C-H stretch (aliphatic)
1650 - 1580	Medium	N-H bend (primary amine)
1650 - 1600	Strong	O-NO <sub>2</sub> asymmetric stretch
1285 - 1250	Strong	O-NO <sub>2</sub> symmetric stretch
870 - 830	Strong	N-O stretch

## Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in Mass Spectrum of 2-Aminoethyl Nitrate (Electron Ionization)

m/z	Proposed Fragment Ion
106	$[M]^+$ (Molecular Ion)
76	$[M - NO]^+$
62	$[NO_3]^-$ or rearrangements
46	$[NO_2]^+$
44	$[H_2N-CH_2-CH_2]^+$
30	$[CH_2=NH_2]^+$

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like 2-**aminoethyl nitrate**. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of purified 2-**aminoethyl nitrate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ,  $D_2O$ ) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.
- Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

**$^1\text{H}$  NMR Acquisition:**

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse sequence.
- Solvent: As used in sample preparation.
- Temperature: 298 K.
- Number of Scans: 16-64 scans, depending on concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.

 **$^{13}\text{C}$  NMR Acquisition:**

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Solvent: As used in sample preparation.
- Temperature: 298 K.
- Number of Scans: 1024 or more, as  $^{13}\text{C}$  has low natural abundance.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-220 ppm.
- Reference: TMS at 0 ppm or solvent peaks.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the neat **2-aminoethyl nitrate** sample (liquid or solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
- Scan Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans co-added for both the background and the sample spectra.
- Data Presentation: Transmittance or Absorbance.

## Mass Spectrometry (MS)

#### Sample Preparation and Introduction:

- Prepare a dilute solution of **2-aminoethyl nitrate** (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

#### Data Acquisition (Electron Ionization - EI for GC-MS):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.

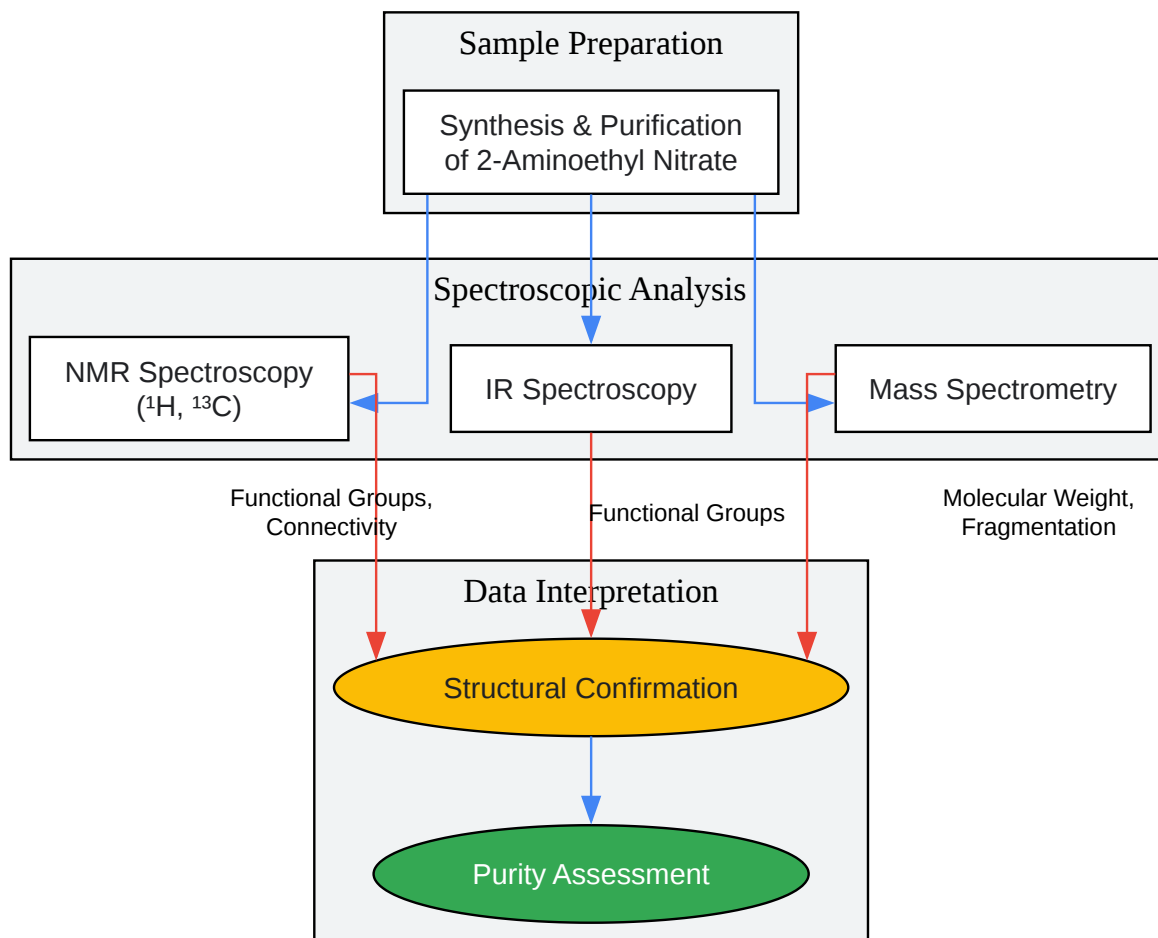
- Mass Range:  $m/z$  10 - 200.
- Scan Speed: 1 scan/second.
- Source Temperature: 200-250 °C.

Data Acquisition (Electrospray Ionization - ESI for LC-MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas ( $N_2$ ): Flow rate appropriate for the instrument.
- Drying Gas ( $N_2$ ): Flow rate and temperature optimized for solvent removal.
- Mass Range:  $m/z$  50 - 300.

## Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a small molecule like **2-aminoethyl nitrate**.



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Caption: A logical workflow for the spectroscopic analysis of 2-**aminoethyl nitrate**.

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